molecular formula C11H13NO B3039101 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one CAS No. 959699-02-6

1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Cat. No. B3039101
CAS RN: 959699-02-6
M. Wt: 175.23 g/mol
InChI Key: GSDJEBMYWQSYKO-UHFFFAOYSA-N
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Description

1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, also known as 1,6-dimethyl-2,3-dihydroquinolin-4-one or DMQ, is a heterocyclic aromatic compound found in many plants, fungi, and bacteria. It is an important intermediate in the synthesis of various drugs and other compounds, and has been studied extensively in recent years due to its potential applications in medicine, agriculture, and biochemistry.

Scientific Research Applications

Structural Insights and Biological Properties

Compounds with dihydroquinoline-4(1H)-one nuclei, such as 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, are significant in medicinal development due to their broad spectrum of activities. Understanding their structure is essential for synthesizing materials with desired biological properties. A study by Vaz et al. (2020) focused on the structural elucidation of halogenated dihydroquinolines, discussing the effects of halogen atom types and positions on molecular conformation. This research underlines the importance of structural variation in pharmaceutical applications (Vaz et al., 2020).

Synthesis and Isolation as Intermediates

The synthesis and isolation of dihydroquinolines are key in the process of creating complex quinolines. Dauphinee and Forrest (1978) isolated 2,6-Dimethyl-1,2-dihydroquinoline as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline, demonstrating its role as a crucial intermediate in quinoline synthesis (Dauphinee & Forrest, 1978).

Antioxidant and Antitumor Properties

The antioxidant and antitumor properties of dihydroquinolin-4(1H)-ones are an area of significant research interest. Parry et al. (2021) synthesized and analyzed 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a molecule within this family known for potent biological properties. They explored its structure and confirmed its identity through NMR and mass spectroscopic analyses, highlighting its potential in biomedical applications (Parry et al., 2021).

Eco-Friendly Synthesis Approaches

The development of eco-friendly synthesis methods for dihydroquinolin-4(1H)-ones is an emerging area of research. Chen et al. (2007) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid-water without additional catalysts. This approach emphasizes the importance of environmentally sustainable methods in chemical synthesis (Chen et al., 2007).

Potential for Enantiomerically Pure Derivatives

Enantiomerically pure derivatives of dihydroquinolin-4(1H)-ones have significant implications in pharmaceutical chemistry. Harmata and Hong (2007) explored the use of benzothiazines to create enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones. Their research provides insights into the potential for developing chiral molecules with specific biological activities (Harmata & Hong, 2007).

properties

IUPAC Name

1,6-dimethyl-2,3-dihydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-3-4-10-9(7-8)11(13)5-6-12(10)2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDJEBMYWQSYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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